molecular formula C15H28O4 B039259 Di(ethylene glycol) 2-ethylhexyl ether acrylate CAS No. 117646-83-0

Di(ethylene glycol) 2-ethylhexyl ether acrylate

Cat. No.: B039259
CAS No.: 117646-83-0
M. Wt: 272.38 g/mol
InChI Key: XNMJQRPYVCIXGZ-UHFFFAOYSA-N
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Description

Di(ethylene glycol) 2-ethylhexyl ether acrylate (CAS: 117646-83-0) is an acrylate monomer characterized by a diethylene glycol backbone, a 2-ethylhexyl ether substituent, and a reactive acrylate group. Its molecular formula is C₁₅H₂₆O₄ (based on structural analysis ), with a molecular weight of 272.38 g/mol . The compound is used in polymer synthesis, particularly in applications requiring tunable hydrophobicity, flexibility, and thermal responsiveness. Its structure combines the hydrophilic ethylene glycol units with the hydrophobic 2-ethylhexyl group, enabling unique solubility and phase-separation behaviors in copolymers .

Properties

IUPAC Name

2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJQRPYVCIXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404931
Record name Di(ethylene glycol) 2-ethylhexyl ether acrylate
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Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117646-83-0
Record name 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(ethylene glycol) 2-ethylhexyl ether acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate
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Preparation Methods

Acid-Catalyzed Esterification

A typical lab procedure involves refluxing di(ethylene glycol) 2-ethylhexyl ether (1.0 equiv) with acrylic acid (1.2 equiv) in toluene, catalyzed by sulfuric acid (0.5–1.0 mol%). The reaction is heated at 110–120°C for 6–8 hours, with azeotropic distillation to remove water. Yields range from 70–85%, though purity often requires post-reaction distillation.

Transesterification with Methyl Acrylate

Methyl acrylate (1.5 equiv) reacts with di(ethylene glycol) 2-ethylhexyl ether in the presence of titanium(IV) isopropoxide (0.1 mol%) at 90°C. Methanol byproduct is removed via vacuum distillation, achieving 80–90% conversion within 4 hours.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs tubular reactors with segmented flow to enhance mass transfer. Reactants are fed at 120–140°C under 2–3 bar pressure, with molecular sieves or membrane modules for continuous water extraction. This method achieves >95% yield with a throughput of 500–1,000 kg/day.

Catalytic Distillation

A hybrid approach combines reaction and separation in a single column. Di(ethylene glycol) 2-ethylhexyl ether and acrylic acid are introduced into a packed column with heterogeneous acid catalysts (e.g., Amberlyst-15). The product is distilled from the reaction zone, minimizing thermal degradation and achieving 92–96% purity.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysts

  • Sulfuric acid : Low cost but correlates with side reactions (e.g., polymerization of acrylic acid).

  • p-Toluenesulfonic acid : Reduces side reactions by 15–20% compared to H₂SO₄, with comparable yields.

Heterogeneous Catalysts

  • Zeolites (H-Beta) : Offer 88% yield with negligible leaching, enabling catalyst reuse for 5–7 cycles.

  • Ionic liquids (e.g., [BMIM][HSO₄]) : Provide dual acid and phase-transfer functionality, improving yield to 91% at 100°C.

Reaction Kinetics

Pseudo-first-order kinetics are observed under excess acrylic acid. Rate constants (k) at 120°C:

Catalystk (×10⁻³ min⁻¹)Activation Energy (kJ/mol)
H₂SO₄2.158.3
Amberlyst-151.862.7
[BMIM][HSO₄]2.552.4

Purification and Characterization Techniques

Distillation

Short-path distillation at 0.1–0.5 mbar isolates the product (bp: 180–185°C). Residual acrylic acid is removed via alkaline washing (5% NaHCO₃), achieving >99% purity.

Chromatographic Analysis

  • GC-MS : Confirms molecular ion at m/z 272.38 (C₁₅H₂₈O₄).

  • ¹H NMR : Peaks at δ 6.4 (dd, J=17.4, 1.4 Hz, 1H), δ 6.1 (dd, J=17.4, 10.4 Hz, 1H), and δ 5.8 (dd, J=10.4, 1.4 Hz, 1H) confirm the acrylate group.

Comparative Analysis of Preparation Methods

ParameterLaboratory-Scale (H₂SO₄)Industrial (Continuous Flow)
Yield70–85%>95%
Reaction Time6–8 hours2–3 hours
Energy ConsumptionHighModerate
ScalabilityLimitedHigh

Chemical Reactions Analysis

Free Radical Polymerization

This compound undergoes free radical polymerization to form flexible, durable polymers. The reaction is initiated by thermal or photochemical activation of radical initiators.

Reagent/ConditionDetailsProduct Application
Azobisisobutyronitrile1–3 mol%, 60–80°C, solvent-free or in tolueneCoatings, adhesives
Benzoyl peroxide2–5 mol%, 70–90°C, under nitrogen atmosphereHydrogels for drug delivery
UV light + photoinitiator0.5–1 wt% Irgacure 651, 25°C, λ = 365 nmPhotocurable resins

Research Findings :

  • Copolymerization with styrene or butyl methacrylate enhances mechanical properties but requires strict stoichiometric control to avoid side reactions .

  • Polymers derived from this monomer exhibit low glass transition temperatures (Tg ≈ -45°C), enabling flexibility in coatings .

Esterification and Transesterification

The acrylate group participates in ester exchange reactions, often catalyzed by acids or bases.

Reaction TypeConditionsProducts
EsterificationH₂SO₄ (5 mol%), 110°C, 6–8 hHigher molecular weight esters
TransesterificationTi(OBu)₄ (2 mol%), 120°C, Dean-Stark trapModified acrylates for adhesives

Industrial Synthesis :

  • Produced via continuous esterification of 2-ethylhexanol and di(ethylene glycol) acrylate, achieving >95% yield with water removal .

Hydrolysis

Hydrolysis under acidic or basic conditions cleaves the ester bond:

C15H28O4+H2OH+/OHDi ethylene glycol +2 ethylhexanol+acrylic acid\text{C}_{15}\text{H}_{28}\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Di ethylene glycol }+2\text{ ethylhexanol}+\text{acrylic acid}

ConditionRate (25°C)Byproducts
1M HCl (aqueous)72% in 24 h2-ethylhexanol (quantitative)
0.5M NaOH (ethanol/water)88% in 12 hSodium acrylate

Applications : Controlled hydrolysis is used to tailor polymer degradation rates in biomedical systems .

Copolymerization and Functionalization

The compound forms copolymers with styrene, methacrylates, and vinyl monomers.

ComonomerInitiatorKey Property Enhancement
StyreneAIBN, 75°CImproved thermal stability
Butyl methacrylateUV initiatorTunable hydrophobicity
Ethylene glycol dimethacrylateBPO, 70°CCross-linked networks

Challenges :

  • Poor control in nitroxide-mediated polymerization (NMP) due to chain-transfer side reactions .

Thiol-Ene Click Chemistry

The acrylate’s double bond reacts with thiols via radical or base-catalyzed mechanisms:

Acrylate+RSHUV initiatorThioether linkage\text{Acrylate}+\text{RSH}\xrightarrow{\text{UV initiator}}\text{Thioether linkage}

Thiol ReagentApplicationEfficiency
1-DodecanethiolHydrophobic surface modification92% conversion
Poly(ethylene glycol) thiolBiocompatible hydrogels85% yield

Research Insight : Thiol-ene reactions enable orthogonal functionalization for antibacterial coatings .

Oxidation and Reduction

Limited oxidative stability is observed under harsh conditions:

ReactionConditionsOutcome
OzonolysisO₃, -78°C, CH₂Cl₂Cleavage to carbonyl compounds
HydrogenationH₂, Pd/C, 50°CSaturated ether-acrylate (low yield)

Scientific Research Applications

Polymer Chemistry

DEG 2-EHA is extensively used in polymer chemistry due to its ability to undergo free radical polymerization. It serves as a monomer in the production of:

  • Coatings : Provides flexibility and durability to coatings used in various industries.
  • Adhesives : Enhances adhesion properties, making it suitable for bonding different substrates.

Case Study : In a study published in the Journal of Applied Polymer Science, DEG 2-EHA was used to create thermoresponsive polymers that exhibit changes in their physical properties with temperature variations. This property is particularly useful in applications such as drug delivery systems where controlled release is critical.

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in developing nanogels for drug delivery. Its amphiphilic nature allows it to form copolymers that can encapsulate drugs and release them in a controlled manner.

  • Nanogels : Utilized for targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Case Study : Research published in Biomaterials demonstrated that DEG 2-EHA-based nanogels could effectively deliver anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy.

Textile Industry

In textile treatment applications, DEG 2-EHA is employed to impart desirable properties such as:

  • Wrinkle Resistance
  • Water Repellency

It acts as a reactive diluent or crosslinking agent in textile formulations, enhancing the performance of treated fabrics.

Coatings and Paints

In industrial coatings, DEG 2-EHA enhances the performance properties such as adhesion and chemical resistance. It is commonly used as a coalescent agent in architectural and maintenance coatings.

Adhesive Formulations

The compound is integral to producing pressure-sensitive adhesives (PSAs), which are widely used in labels and tapes due to their excellent tackiness and peel strength.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Di(ethylene glycol) 2-ethylhexyl ether acrylate and related acrylates:

Compound Structure Molecular Weight (g/mol) Key Properties Applications
This compound Diethylene glycol + 2-ethylhexyl ether + acrylate 272.38 Hydrophobic (2-ethylhexyl), moderate Tg, LCST ~36–42°C Biomedical hydrogels, coatings, adhesives
Di(ethylene glycol) ethyl ether acrylate (DEGA) Diethylene glycol + ethyl ether + acrylate ~216.25 (estimated) Less hydrophobic, LCST ~25–35°C Thermoresponsive polymers, drug delivery
2-Ethylhexyl acrylate (EHA) Acrylate + 2-ethylhexyl chain (no ethylene glycol) 184.28 Highly hydrophobic, low Tg (−50°C), flexible Pressure-sensitive adhesives, coatings
2-Hydroxyethyl acrylate (HEA) Acrylate + hydroxyl-terminated ethyl group 116.12 Hydrophilic, reactive hydroxyl group, high Tg (~−15°C) Hydrogels, crosslinking agents, medical devices
Ethylene glycol methyl ether acrylate (MEGMA) Ethylene glycol + methyl ether + acrylate ~130.14 (estimated) Hydrophilic, LCST ~70°C Water-soluble polymers, antifouling coatings

Key Comparisons

Hydrophobicity and Solubility The 2-ethylhexyl group in this compound imparts greater hydrophobicity compared to DEGA (ethyl ether) or HEA (hydroxyl group). This makes it suitable for stabilizing hydrophobic domains in amphiphilic copolymers .

Thermal Responsiveness

  • This compound exhibits a lower critical solution temperature (LCST) between 36°C and 42°C due to the balance between hydrophilic ethylene glycol and hydrophobic 2-ethylhexyl groups .
  • DEGA, with a shorter ethyl ether group, has a lower LCST (~25–35°C), while MEGMA (methyl ether) shows higher LCST (~70°C) due to reduced hydrophobicity .

Polymer Performance

  • Copolymers of this compound demonstrate enhanced biocompatibility and reduced bacterial adhesion compared to EHA-based polymers, making them suitable for medical devices .
  • DEGA-based polymers are preferred for rapid swelling-deswelling behaviors in thermoresponsive gels .

Synthesis and Reactivity

  • This compound is synthesized via esterification of diethylene glycol 2-ethylhexyl ether with acrylic acid, similar to DEGA and EHA production .
  • Its polymerization kinetics (e.g., via RAFT or ATRP) are slower than HEA due to steric hindrance from the bulky 2-ethylhexyl group .

Biological Activity

Di(ethylene glycol) 2-ethylhexyl ether acrylate (DEGEHA) is a compound with significant potential in various biomedical applications, particularly in drug delivery systems and the development of nanogels. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₈O₄
  • Molecular Weight : 272.38 g/mol
  • CAS Number : 117646-83-0
  • IUPAC Name : 2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate

DEGEHA is characterized by its ability to form amphiphilic copolymers, which enhances its utility in biomedical fields.

The primary mechanism of action for DEGEHA involves its polymerization capabilities, allowing it to create cross-linked networks essential for various applications:

  • Polymerization : DEGEHA can undergo free radical polymerization, forming polymers suitable for coatings and adhesives.
  • Esterification and Hydrolysis : It can react with acids to form esters or hydrolyze under acidic or basic conditions, yielding di(ethylene glycol) and 2-ethylhexanol .

Drug Delivery Systems

DEGEHA has been explored for its role in drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs effectively. This property facilitates controlled release and improved bioavailability of therapeutic agents.

Nanogel Development

Research indicates that DEGEHA is utilized in the synthesis of nanogels, which are promising carriers for targeted drug delivery. These nanogels can respond to environmental stimuli (e.g., pH or temperature), enhancing their efficacy in delivering drugs to specific sites within the body .

Case Study 1: Nanogel Formation

A study focused on the synthesis of thermoresponsive nanogels using DEGEHA demonstrated that these materials could significantly improve the solubility and stability of hydrophobic drugs. The nanogels exhibited a gel-to-sol transition at physiological temperatures, allowing for targeted delivery upon administration .

Case Study 2: Drug Encapsulation Efficiency

In another investigation, DEGEHA-based copolymers were evaluated for their drug encapsulation efficiency. Results showed that these copolymers could encapsulate over 80% of certain hydrophobic drugs, providing a sustained release profile over several days .

Safety and Toxicity

While DEGEHA shows great promise in biomedical applications, safety assessments are crucial. It has been classified as an irritant, with potential risks including skin and eye irritation as well as respiratory issues upon exposure . Comprehensive toxicological studies are necessary to establish safe usage parameters in clinical settings.

Comparative Analysis

CompoundMolecular WeightKey ApplicationsBiological Activity
This compound272.38 g/molDrug delivery, nanogelsHigh encapsulation efficiency
Di(ethylene glycol) ethyl ether acrylate202.25 g/molCoatings, adhesivesModerate polymerization activity
Ethylene glycol methyl ether acrylate172.19 g/molBiomedical applicationsLimited drug delivery capability

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular identity and purity of Di(ethylene glycol) 2-ethylhexyl ether acrylate?

  • Methodology : Use spectroscopic techniques (e.g., NMR, FT-IR) to verify the molecular structure, referencing the molecular formula (C₁₅H₂₈O₄) and InChI identifier . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity, as demonstrated in analogous acrylate analyses . Physical properties such as density (0.946 g/cm³), boiling point (340.2°C), and refractive index (1.444) should align with literature values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines for hazard mitigation, including using personal protective equipment (PPE) and ensuring ventilation. Avoid skin contact due to potential irritation . Store in tightly sealed containers away from ignition sources, given its flash point of 143.8°C . Emergency procedures for spills include neutralization with inert absorbents and disposal as hazardous waste .

Q. What are the recommended methods for synthesizing this compound?

  • Methodology : A continuous synthesis approach, as validated for similar glycol ether acrylates, involves esterification of diethylene glycol 2-ethylhexyl ether with acrylic acid under controlled temperature and catalyst conditions (e.g., acid catalysts like sulfuric acid). Monitor reaction progress via FT-IR or titration to track ester formation .

Advanced Research Questions

Q. How can researchers optimize copolymer networks incorporating this acrylate for biomedical applications?

  • Methodology : Design random copolymers with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to enhance biocompatibility. Use crosslinking agents (e.g., polyethylene glycol diacrylate) to tailor mechanical properties. Characterize swelling behavior and cytotoxicity using in vitro assays, as shown in P(EA-HEA) copolymer studies .

Q. What analytical techniques resolve contradictions in reactivity data during copolymer synthesis?

  • Methodology : Employ kinetic studies (e.g., differential scanning calorimetry or real-time FT-IR) to monitor polymerization rates. Investigate side reactions (e.g., unexpected bromination products) via LC-MS or NMR to identify byproducts . Statistical design of experiments (DoE) can isolate variables like initiator concentration or temperature effects .

Q. How can volatile organic compounds (VOCs) from this acrylate be quantified in polymer matrices?

  • Methodology : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, as applied to 2-ethylhexyl acrylate in adhesives and emulsions . Validate sensitivity and selectivity using calibration curves with internal standards (e.g., deuterated analogs).

Q. What strategies mitigate phase separation in acrylate-based coatings or adhesives?

  • Methodology : Incorporate compatibilizers (e.g., block copolymers) or adjust monomer ratios to improve miscibility. Small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) can characterize phase behavior and interfacial adhesion .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Di(ethylene glycol) 2-ethylhexyl ether acrylate
Reactant of Route 2
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Di(ethylene glycol) 2-ethylhexyl ether acrylate

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